Macranthoidin B

Beschreibung

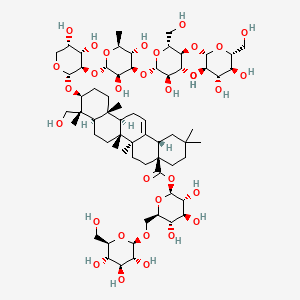

Overview of Macranthoidin B as a Triterpenoid (B12794562) Saponin (B1150181)

This compound is classified as a bisdesmosidic triterpenoid saponin. nih.gov Its molecular structure is characterized by a central triterpene aglycone, specifically oleanolic acid, to which two separate sugar chains are attached. nih.govbiomol.com This dual glycosylation is a defining feature of bisdesmosidic saponins (B1172615). The complex carbohydrate moieties significantly influence the compound's solubility, bioavailability, and biological activity. nih.gov

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C65H106O32 medchemexpress.com |

| Molecular Weight | 1399.5 g/mol nih.gov |

| CAS Number | 136849-88-2 medchemexpress.com |

| Synonym | Macranthoiside I medchemexpress.com |

| Class | Triterpenoid Saponin biomol.com |

| Structure | Oleanane-type frontiersin.org |

Botanical Sources and Traditional Medicinal Significance of Lonicera macranthoides and Lonicera japonica

This compound is primarily isolated from the flower buds of Lonicera macranthoides and Lonicera japonica, commonly known as honeysuckle. phytopurify.com Both species belong to the Caprifoliaceae family and have a long history of use in traditional Chinese medicine (TCM). frontiersin.orgashs.org

Lonicera macranthoides, also referred to as "Shan Yin-Hua," has been traditionally used to treat heat-related illnesses, cardiovascular diseases, and inflammation. frontiersin.orgcabidigitallibrary.org Extracts from the plant are recognized for their antipyretic and anti-inflammatory properties. frontiersin.org In TCM, it is used to address conditions such as fever, skin rashes, ulcers, and sore throat. thieme-connect.com

Lonicera japonica, or "Jin Yin Hua," shares a similar therapeutic profile in traditional medicine. It has been employed for centuries in China, Japan, and Korea to manage conditions like exogenous wind-heat, epidemic febrile diseases, sores, and various infectious diseases. researchgate.netnih.gov Modern pharmacological studies have indicated that Lonicera japonica and its active components possess anti-inflammatory, antibacterial, antiviral, and antioxidant activities. nih.gov The flower buds of both species, known as Flos Lonicerae, are a popular and vital component of many traditional Chinese medicine prescriptions. ashs.org

Current Status of Research on this compound and its Analogues

Recent scientific investigations have begun to uncover the pharmacological mechanisms underlying the traditional uses of plants containing this compound. Research has primarily focused on its anti-inflammatory and anticancer properties.

Studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) mediated by reactive oxygen species (ROS). rsc.orgresearchgate.net For instance, it has demonstrated cytotoxic effects against colorectal cancer cells and human mammary adenocarcinoma cells. rsc.orgresearchgate.net Furthermore, research suggests this compound may play a role in modulating key metabolic pathways to enhance ROS generation in cancer cells. cancerbiomed.org

In the realm of anti-inflammatory research, this compound has been found to restrain the epithelial-mesenchymal transition, a process involved in conditions like endometriosis, by acting on the COX-2/PGE2 pathway. nih.govresearcher.life This pathway is a well-known target for anti-inflammatory drugs.

Analogues of this compound, such as Macranthoidin A and Dipsacoside B, are also present in Lonicera species and are often studied alongside it. nih.govingentaconnect.com Research into these related saponins helps to build a more comprehensive understanding of the structure-activity relationships within this class of compounds. nih.govresearchgate.net For example, studies have simultaneously quantified this compound and its analogues in different parts of the Lonicera macranthoides plant to assess their distribution. ingentaconnect.com

Significance of Investigating Natural Products for Therapeutic Development

The study of natural products like this compound is a cornerstone of drug discovery and development. scirp.orgresearchgate.net Historically, a significant percentage of all approved medications have originated from natural sources or are semi-synthetic derivatives. oup.comfrontiersin.org Natural products offer a vast and unparalleled chemical diversity that is often difficult to replicate through synthetic chemistry alone. scirp.orgmdpi.com

The intricate and unique molecular architectures of natural compounds provide novel scaffolds for the design of new therapeutic agents. oup.commdpi.com They have been particularly fruitful in areas such as oncology, infectious diseases, and inflammation. scirp.org The investigation of traditional medicines, which have been used for centuries, provides a valuable starting point for identifying bioactive compounds and their potential therapeutic applications. researchgate.net By applying modern scientific methodologies to these traditional sources, researchers can unlock new avenues for treating a wide range of human diseases. mdpi.com

Structure

2D Structure

Eigenschaften

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H106O32/c1-25-36(71)51(95-55-48(83)44(79)50(31(21-68)91-55)94-54-46(81)42(77)39(74)30(20-67)90-54)49(84)57(88-25)96-52-37(72)28(70)22-86-58(52)93-35-11-12-61(4)33(62(35,5)24-69)10-13-64(7)34(61)9-8-26-27-18-60(2,3)14-16-65(27,17-15-63(26,64)6)59(85)97-56-47(82)43(78)40(75)32(92-56)23-87-53-45(80)41(76)38(73)29(19-66)89-53/h8,25,27-58,66-84H,9-24H2,1-7H3/t25-,27-,28-,29+,30+,31+,32+,33+,34+,35-,36-,37-,38+,39+,40+,41-,42-,43-,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,54-,55-,56-,57-,58-,61-,62-,63+,64+,65-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKINZCVTEPSBCI-ZBXZRPIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)OC1C(C(C(C(O1)CO)OC1C(C(C(C(O1)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H106O32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136849-88-2 | |

| Record name | Macranthoidin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136849882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MACRANTHOIDIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S74S1AGHC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Isolation, Purification, and Analytical Characterization of Macranthoidin B

Extraction Methods from Plant Materials

Macranthoidin B is a naturally occurring saponin (B1150181) found in plants of the Lonicera genus, such as the flower buds of Lonicera macranthoides and Lonicera confusa DC. researchgate.netchemfaces.com The initial step in its isolation is a solid-liquid extraction from the plant material.

Research has shown that ultrasonic extraction is a simpler and more effective method compared to reflux extraction for obtaining saponins (B1172615) from Lonicera macranthoides. ingentaconnect.com The efficiency of the extraction is highly dependent on the solvent system used. Studies have optimized the extraction conditions, indicating that 50% methanol (B129727) is the most efficient solvent for extracting this compound and other related saponins. ingentaconnect.com An extraction time of 45 minutes using this method was found to be sufficient to completely extract the target compounds. ingentaconnect.com A general procedure involves extracting the dried and powdered plant material, such as flower buds, with a 90% ethanol (B145695) solution. researchgate.net This crude extract then undergoes further partitioning, for example, with petroleum ether and ethyl acetate (B1210297), to separate compounds based on polarity. researchgate.net The saponin-rich fraction is then carried forward for purification.

**Table 1: Optimized Ultrasonic Extraction Parameters for Saponins from *Lonicera macranthoides***

| Parameter | Optimized Condition |

| Extraction Method | Ultrasonic Extraction |

| Solvent | 50% Methanol (v/v) |

| Extraction Time | 45 minutes |

| Data sourced from a study on the simultaneous determination of five triterpenoid (B12794562) saponins in L. macranthoides. ingentaconnect.com |

Purification Techniques

Following initial extraction, a multi-step purification process is required to isolate this compound from the complex mixture of phytochemicals. This typically involves several chromatographic techniques.

High-Speed Counter-Current Chromatography (HSCCC) for Saponin Separation

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that is highly effective for separating saponins from crude extracts of Lonicera macranthoides. nih.govresearchgate.net This method avoids the use of a solid support matrix, which prevents the irreversible adsorption of analytes and allows for a high recovery of the target compounds. researchgate.net

For the separation of this compound and other saponins like Macranthoidin A, Macranthoides B, and Akebia saponin D, specific two-phase solvent systems have been developed. nih.govresearchgate.net One effective system consists of ethyl acetate-n-butanol-water in a 3:2:5 ratio. nih.govresearchgate.netscience.gov Another utilized system is n-butanol-water-methanol-ethyl acetate at a ratio of 1:6:0.5:4. nih.govresearchgate.netscience.gov The application of these HSCCC methods has successfully yielded this compound with a purity of 95.1%. nih.govresearchgate.net

**Table 2: HSCCC Solvent Systems for Saponin Purification from *Lonicera macranthoides***

| Compound | Solvent System (v/v/v or v/v/v/v) | Purity Achieved |

| This compound | ethyl acetate-n-butanol-water (3:2:5) | 95.1% |

| Macranthoidin A | ethyl acetate-n-butanol-water (3:2:5) | 92.7% |

| Macranthoides B | n-butanol-water-methanol-ethyl acetate (1:6:0.5:4) | 91.8% |

| Akebia saponin D | n-butanol-water-methanol-ethyl acetate (1:6:0.5:4) | 96.3% |

| Data sourced from a study on the determination and isolation of four anti-tumour saponins from Lonicera macranthoides. nih.govresearchgate.net |

Column Chromatography Approaches (e.g., Sephadex LH-20, Reverse Phase Silica Gel)

Column chromatography is a fundamental purification step that often follows initial extraction and may be used in conjunction with HSCCC. Various stationary phases are employed to separate this compound from other constituents.

Sephadex LH-20: This cross-linked dextran (B179266) gel is used for size-exclusion chromatography of natural products. cytivalifesciences.com Its dual hydrophilic and lipophilic nature allows for effective separation of compounds like saponins. cytivalifesciences.com It is often used as an intermediate or final polishing step in purification sequences. cytivalifesciences.comgoogle.comresearchgate.net For instance, fractions obtained from a primary separation can be loaded onto a Sephadex LH-20 column and eluted with a solvent gradient, such as chloroform-methanol, to further purify the desired compounds. google.com

Reverse Phase Silica Gel (RP-18): This is another common stationary phase used for the purification of saponins. cabidigitallibrary.orgresearchgate.net In this technique, a non-polar stationary phase is used with a polar mobile phase. Compounds are separated based on their hydrophobicity. For saponin purification, a methanol-water gradient elution is frequently used on C18 reverse-phase columns. google.com This method can be used sequentially with Sephadex LH-20 to achieve high-purity isolates. google.com

Analytical Methodologies for Identification and Quantification

High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-QTOF/MS)

A powerful and widely used method for the identification and quantification of this compound is High-Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (HPLC-ESI-QTOF/MS). nih.govresearchgate.net This hybrid technique combines the separation capabilities of HPLC with the high mass accuracy and resolution of QTOF-MS.

In a typical analysis, the saponin mixture is first separated on a reverse-phase HPLC column, such as a C18 column. ingentaconnect.comcapes.gov.brnih.gov A common mobile phase consists of a gradient of acetonitrile (B52724) and water containing a small amount of an acid like formic acid, which aids in ionization. ingentaconnect.com

After separation by HPLC, the eluent is introduced into the mass spectrometer via an electrospray ionization (ESI) source, which is well-suited for ionizing polar and thermally labile molecules like saponins. Detection is often carried out in the negative ion mode. ingentaconnect.com The QTOF mass analyzer provides highly accurate mass measurements of both the precursor ions (the intact molecules) and their fragment ions, which are generated through collision-induced dissociation (MS/MS). This detailed fragmentation pattern serves as a fingerprint for the molecule, allowing for unambiguous structural confirmation and identification. mdpi.com This combined approach is not only used to confirm the purity of isolated compounds but also to quantify them in complex mixtures and biological samples. nih.govresearchgate.netcapes.gov.brnih.gov

Table 3: LC-MS/MS Parameters for Saponin Analysis

| Parameter | Description |

| Chromatography | |

| Column | ZORBAX SB-C18 (2.1 × 50 mm, 1.8 μm) |

| Mobile Phase | Acetonitrile and 0.1% aqueous formic acid |

| Mass Spectrometry | |

| Ionization Source | Electrospray (ESI) |

| Ion Mode | Negative |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Parameters sourced from a validated RRLC-MS/MS method for determining five major saponins in L. macranthoides. ingentaconnect.com |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a highly sensitive and specific technique for the quantification and identification of this compound in various matrices, including plasma and herbal extracts. nih.govcapes.gov.br This method offers significant advantages in terms of speed and resolution, allowing for the separation of complex mixtures containing multiple saponins. ingentaconnect.com

In pharmacokinetic studies, a liquid chromatography-electrospray ionization-mass spectrometry method was developed to quantify this compound and other related saponins like Macranthoidin A, Dipsacoside B, and Macranthoside B in rat plasma. nih.govcapes.gov.br The analysis is typically performed using a C18 reversed-phase column and detection via mass spectrometry in negative selective ion monitoring (SIM) mode, which provides high selectivity. nih.govcapes.gov.br Validation of such methods demonstrates excellent linearity and low limits of quantification (LOQ). For instance, a developed method showed an LOQ for this compound of 7.72 ng/mL in plasma, with high precision and accuracy. nih.govcapes.gov.br

Furthermore, UHPLC combined with high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF), is instrumental in both the analysis and isolation of this compound from its natural source, Lonicera macranthoides. nih.govresearchgate.net This combination allows for the rapid screening and subsequent purification of the compound, achieving high purity levels (e.g., 95.1%) necessary for pharmacological studies. nih.govresearchgate.net

Table 1: Example of UHPLC-MS/MS Method Parameters for Saponin Analysis

| Parameter | Description |

|---|---|

| Chromatography System | Ultra-High Performance Liquid Chromatography (UHPLC) |

| Column | Reversed-phase C18 column (e.g., Acquity UPLC HSS-T3, ZORBAX SB-C18) ingentaconnect.commdpi.com |

| Mobile Phase | Gradient elution with water (often containing an additive like acetic or formic acid) and an organic solvent like methanol or acetonitrile mdpi.com |

| Mass Spectrometer | Tandem Mass Spectrometer (MS/MS) or High-Resolution Mass Spectrometer (e.g., Q-Orbitrap, QTOF) nih.govsci-hub.se |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode for saponins nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) or Selective Ion Monitoring (SIM) for quantification capes.gov.bringentaconnect.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolomics Profiling

While UHPLC-MS is ideal for large, non-volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) plays a crucial, complementary role in metabolomics research. karger.comyoutube.com In studies investigating the cellular impact of this compound, a dual-platform approach combining UHPLC-MS/MS and GC-MS is often employed to achieve comprehensive metabolic profiling. karger.comnih.gov

This strategy allows for the detection of a wide array of metabolites. karger.comrsc.org GC-MS is particularly suited for the analysis of small, volatile, or semi-volatile compounds, such as organic acids, amino acids, and sugars. youtube.com In a study on colorectal cancer cells treated with this compound, a combined UHPLC-MS and GC-MS platform identified 236 different metabolites. karger.comnih.gov The analysis revealed that this compound exposure significantly altered the levels of 31 of these metabolites, indicating a substantial impact on key metabolic pathways. karger.comnih.gov

Table 2: Key Metabolites Regulated by this compound Identified via a Combined LC-MS and GC-MS Platform

| Metabolite Class | Significantly Affected Metabolites |

|---|---|

| Carbohydrates | Glucose, Fructose |

| Amino Acids & Peptides | Arginine, Phenylalanine |

| Energy Metabolism | Citrate |

| Cofactors & Vitamins | S-adenosylhomocysteine (SAH) |

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation (General Mention for Metabolomics, not specific to this compound structure)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool in metabolomics, often used alongside mass spectrometry-based methods. frontiersin.orgd-nb.info Unlike MS, NMR is a non-destructive technique that provides detailed structural information and allows for the simultaneous identification and quantification of metabolites in a sample. frontiersin.org In plant metabolomics, ¹H NMR spectra can give a broad overview of the main compounds present in an extract. frontiersin.org

For complex mixtures containing constituents like saponins and terpenes, where signals in the ¹H spectrum can be heavily overlapped, ¹³C NMR and various two-dimensional (2D) NMR experiments (e.g., COSY, HSQC) are particularly helpful. frontiersin.orgnih.gov While NMR has limitations, such as lower sensitivity compared to MS and potential for signal congestion in highly complex samples, its ability to differentiate isomers and provide unambiguous structural data makes it an invaluable complementary technique. nih.govnih.gov In the context of saponin-rich extracts, NMR is crucial for the initial characterization of the chemical profile and for confirming the identity of major components. nih.gov

Application of Analytical Techniques in Quality Control of Herbal Extracts

Ensuring the quality, consistency, and efficacy of herbal extracts containing this compound is a significant challenge that relies on robust analytical methods. openrepository.comscholar9.com The quality control of herbal medicines involves confirming the identity and purity of the material and quantifying the active or marker compounds. scholar9.comwho.int

A major issue with saponins like this compound is that they often lack a strong UV chromophore, making quantification by standard HPLC-UV methods difficult. nih.gov Therefore, more universal detectors are required. Techniques such as HPLC or UPLC coupled with Evaporative Light Scattering Detection (ELSD) or mass spectrometry (MS) are widely used. nih.gov MS detectors, such as a single quadrupole mass detector (QDA), offer high sensitivity and selectivity for saponins and can be implemented for both quantitative analysis and fingerprinting of herbal extracts. nih.gov

Developing a comprehensive chemical fingerprint using techniques like UPLC-QDA can simultaneously detect different classes of compounds (e.g., saponins and flavonoids), providing a holistic quality assessment of the herbal product. nih.gov These advanced methods are simple, rapid, and suitable for the routine quality assessment of raw materials and finished products in the herbal industry. nih.gov

Pharmacological and Biological Activities of Macranthoidin B

Anticancer and Anti-tumor Effects

Macranthoidin B demonstrates significant anticancer and anti-tumor activities through various mechanisms, including the inhibition of cancer cell growth, induction of programmed cell death (apoptosis), and modulation of the cellular oxidative environment. nih.govresearchgate.net

This compound has been shown to effectively inhibit the proliferation of various cancer cells. researchgate.netresearchgate.net Studies indicate that this compound can suppress the growth of cancer cells in a dose-dependent manner. karger.com For instance, in colorectal cancer cells, this compound treatment leads to a significant decrease in cell viability. karger.com This inhibitory effect on proliferation is a key aspect of its anti-tumor potential. researchgate.netresearchgate.net

A crucial mechanism of this compound's anticancer activity is its ability to induce apoptosis, a form of programmed cell death, in cancer cells. nih.govnih.gov This process is characterized by distinct morphological and biochemical changes, including cell shrinkage, DNA fragmentation, and the activation of specific enzymes. karger.com

Research has demonstrated that this compound treatment leads to an increase in the number of apoptotic cells in a dose-dependent fashion. karger.com This is often accompanied by the cleavage and activation of key apoptotic proteins such as caspase-3 and poly(ADP-ribose) polymerase (PARP). nih.govresearchgate.net The induction of apoptosis is a desirable characteristic for an anticancer agent as it eliminates malignant cells without causing a significant inflammatory response. frontiersin.org

Furthermore, this compound influences the expression of proteins that regulate apoptosis. It has been observed to decrease the levels of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax. researchgate.net This shift in the Bax/Bcl-2 ratio is a critical factor in promoting the mitochondrial pathway of apoptosis. researchgate.net

This compound has been found to modulate the levels of reactive oxygen species (ROS) within cancer cells, contributing to its anticancer effects. nih.govresearchgate.net ROS are chemically reactive molecules containing oxygen that, at high levels, can induce cellular damage and trigger apoptosis. cancerbiomed.org

Studies have shown that this compound treatment leads to a significant increase in ROS production in cancer cells. nih.govkarger.com This enhanced generation of ROS is believed to be a key trigger for the subsequent apoptotic events. nih.gov The compound appears to achieve this by down-regulating antioxidant enzymes such as superoxide (B77818) dismutase 2 (SOD2) and glutathione (B108866) peroxidase 1 (GPx1), which are responsible for neutralizing ROS. nih.govresearchgate.net The accumulation of ROS creates a state of oxidative stress that is detrimental to cancer cells. cancerbiomed.org

The cytotoxic and anti-proliferative effects of this compound have been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of activity. researchgate.net

| Cell Line | Cancer Type | Observed Effects |

| HCT116 | Colorectal Carcinoma | Inhibition of proliferation, induction of apoptosis, and increased ROS generation. karger.com |

| MCF-7 | Breast Adenocarcinoma | Significant anti-tumor activity with IC50 values indicating potent cytotoxicity. researchgate.net |

| HeLa | Cervical Adenocarcinoma | Inhibition of cell proliferation and induction of apoptosis. nih.gov |

| A549 | Lung Carcinoma | Cytotoxic activity. researchgate.net |

| HepG2 | Hepatocellular Carcinoma | Cytotoxic activity. researchgate.net |

| HT29 | Colorectal Adenocarcinoma | Cytotoxic activity. researchgate.net |

| Eca109 | Esophageal Carcinoma | Cytotoxic activity. researchgate.net |

These findings highlight the potential of this compound as a therapeutic agent against various types of cancer.

The anti-tumor effects of this compound have been validated in preclinical animal models. karger.com In xenograft models, where human cancer cells are implanted into immunodeficient mice, administration of this compound has been shown to significantly suppress tumor growth. karger.comresearchgate.net

For example, in a colorectal cancer xenograft model using HCT-116 cells, mice treated with this compound exhibited a notable reduction in both tumor volume and weight compared to the control group. karger.com These in vivo studies provide crucial evidence of the compound's potential therapeutic efficacy in a living organism and support its further development as an anticancer drug. researchgate.netbienta.netnih.gov

Effects on Specific Cancer Cell Lines (e.g., HCT116, MCF-7, Hela, A549, HepG2, HT29, Eca109)

Anti-inflammatory Properties

In addition to its anticancer activities, this compound possesses anti-inflammatory properties. nih.govfrontiersin.org Chronic inflammation is known to be a contributing factor in the development and progression of various diseases, including cancer.

Extracts from plants containing this compound have been traditionally used to treat inflammatory conditions. nih.gov Scientific studies have begun to validate these traditional uses, showing that this compound and related saponins (B1172615) can downregulate key inflammatory mediators such as cyclooxygenase-2 (COX-2) and prostaglandin (B15479496) E2 (PGE2). nih.govfrontiersin.org By inhibiting these pro-inflammatory pathways, this compound may help to create an environment that is less conducive to tumor growth and progression. phytopharmajournal.com

Suppression of COX-2/PGE2 Pathway

This compound has demonstrated a significant ability to suppress the Cyclooxygenase-2 (COX-2)/Prostaglandin E2 (PGE2) pathway. nih.govfrontiersin.orgnih.gov This pathway is a critical component of inflammatory processes and is often upregulated in pathological conditions. frontiersin.org Studies have shown that this compound can downregulate the expression of COX-2 and subsequently reduce the production of PGE2. frontiersin.org This inhibitory effect on the COX-2/PGE2 pathway is a key mechanism underlying the anti-inflammatory properties of this compound. frontiersin.org In inflammatory models, both the extract of Lonicera macranthoides and its saponin (B1150181) metabolites, including this compound, have been found to decrease COX-2 and PGE2 levels. frontiersin.orgresearchgate.net

The compound's action on this pathway has been observed both in vivo and in vitro. nih.govnih.gov For instance, in a rat model of endometriosis, treatment with this compound led to the downregulation of the COX-2/PGE2 pathway in ectopic endometrial tissues. nih.govresearchgate.net Furthermore, this compound has been shown to work synergistically with celecoxib, a selective COX-2 inhibitor, to enhance the suppression of the COX-2/PGE2 pathway. nih.govfrontiersin.orgnih.gov

Role in Endometriosis Treatment Models

In experimental models of endometriosis, this compound has shown promising therapeutic potential. nih.govfrontiersin.orgnih.gov Endometriosis is a gynecological disorder characterized by the growth of endometrial-like tissue outside the uterus, often associated with inflammation and pain. frontiersin.org The upregulation of the COX-2/PGE2 pathway is a known factor in the progression of this disease. nih.gov

In a rat autograft model of endometriosis, administration of this compound resulted in a reduction of the volume of ectopic lesions and improved the histopathological morphology of the tissue. nih.govnih.govresearchgate.net The treatment also led to the regulation of serum levels of estradiol (B170435) (E2) and progesterone (B1679170) (PROG). nih.govnih.gov Furthermore, this compound was found to inhibit the invasion and metastasis of primary endometriotic stromal cells. nih.govnih.gov These effects are largely attributed to its ability to suppress the COX-2/PGE2 pathway. nih.govnih.gov

Table 1: Effects of this compound in a Rat Model of Endometriosis

| Parameter | Observation | Reference |

|---|---|---|

| Ectopic Lesion Volume | Suppressed | nih.govnih.gov |

| Histopathological Morphology | Improved | nih.govnih.gov |

| Serum Estradiol (E2) & Progesterone (PROG) | Regulated | nih.govnih.gov |

| Invasion and Metastasis of Endometriotic Stromal Cells | Inhibited | nih.govnih.gov |

| COX-2/PGE2 Pathway | Suppressed | nih.govnih.gov |

Impact on Epithelial-Mesenchymal Transition (EMT)

Epithelial-Mesenchymal Transition (EMT) is a cellular process where epithelial cells lose their characteristic features and acquire a mesenchymal phenotype, which is associated with increased migratory and invasive capabilities. wikipedia.org This process is crucial in embryonic development and has been implicated in pathological conditions like fibrosis and cancer metastasis. wikipedia.org In the context of endometriosis, EMT is considered a vital step in its progression, promoting invasion and metastasis. nih.gov

Research has demonstrated that this compound can restrain the EMT process in endometriosis models. nih.govfrontiersin.orgnih.gov This is achieved, in part, through its suppression of the COX-2/PGE2 pathway, which is known to promote EMT. nih.gov In vivo studies have shown that this compound treatment can reverse the changes in gene expression associated with EMT. nih.govresearchgate.net Specifically, it increases the expression of the epithelial marker E-cadherin (Cdh1) while decreasing the expression of mesenchymal markers such as N-cadherin (Cdh2), Vimentin (Vim), Twist, Slug, Snail, and Zeb1/2. nih.govresearchgate.net This modulation of EMT-related markers suggests that this compound can inhibit the invasive potential of endometriotic cells. nih.gov

Table 2: Impact of this compound on EMT Markers in Endometriosis Models

| Marker Type | Marker | Effect of this compound | Reference |

|---|---|---|---|

| Epithelial | E-cadherin (Cdh1) | Increased expression | nih.govresearchgate.net |

| Mesenchymal | N-cadherin (Cdh2) | Decreased expression | nih.govresearchgate.net |

| Mesenchymal | Vimentin (Vim) | Decreased expression | nih.govresearchgate.net |

| Mesenchymal | Twist | Decreased expression | nih.govresearchgate.net |

| Mesenchymal | Slug | Decreased expression | nih.govresearchgate.net |

| Mesenchymal | Snail | Decreased expression | nih.govresearchgate.net |

| Mesenchymal | Zeb1/2 | Decreased expression | nih.govresearchgate.net |

Immunomodulatory Effects

While direct evidence for the immunomodulatory effects of this compound is still emerging, its known targets suggest a potential role in modulating the immune system. One such target is the protein tyrosine phosphatase, non-receptor type 22 (PTPN22). PTPN22 is a key regulator of immune cell signaling, particularly in T and B lymphocytes. openaccessjournals.com It functions by dephosphorylating proteins involved in signaling pathways, thereby controlling immune responses. openaccessjournals.commdpi.com

Polymorphisms in the PTPN22 gene have been associated with a number of autoimmune diseases, highlighting its critical role in maintaining immune homeostasis. openaccessjournals.comnih.gov PTPN22 negatively regulates T-cell receptor (TCR) signaling, and alterations in its function can lead to hyperresponsiveness of lymphocytes and dendritic cells. mdpi.comifoodmm.com Although studies have not yet directly investigated the interaction between this compound and PTPN22, the established role of PTPN22 in immunity suggests that compounds targeting this phosphatase could have significant immunomodulatory implications.

Other Potential Biological Activities

Beyond its effects on inflammation and endometriosis, this compound has been investigated for other potential biological activities.

Antiviral Activity: The plant from which this compound is derived, Lonicera macranthoides, has been traditionally used for its antiviral properties. frontiersin.org While specific studies on the antiviral activity of isolated this compound are limited, related triterpenoid (B12794562) saponins have shown antiviral effects against a range of viruses by interfering with viral replication and entry. researchgate.netgla.ac.uk

Liver Protection: Saponin extracts from Flos Lonicerae, which contain this compound, have been shown to have protective effects against liver injury induced by substances like acetaminophen. karger.com Studies on Hepa1-6 cells, a liver cell line, have shown that this compound can inhibit cell proliferation through mechanisms involving oxidative stress. researchgate.netnih.gov This suggests a potential role for this compound in modulating liver cell health, although the exact nature of its protective effects requires further investigation.

Mechanisms of Action and Molecular Targets

Cellular and Molecular Pathways Modulated by Macranthoidin B

This compound has been shown to induce oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. researchgate.net One of the key mechanisms by which it achieves this is through the regulation of crucial antioxidant enzymes. mdpi.com

Research on colorectal cancer (CRC) cells has demonstrated that this compound treatment leads to a marked increase in ROS products. mdpi.commdpi.com This increase is directly associated with a decrease in the mRNA levels of two vital antioxidant enzymes: Manganese Superoxide (B77818) Dismutase (MnSOD) and Glutathione (B108866) Peroxidase (GSH-Px). mdpi.commdpi.com MnSOD is a primary antioxidant enzyme that protects mitochondria from oxidative damage, while GSH-Px is a key enzyme in the glutathione redox cycle, which detoxifies harmful peroxides. researchgate.netresearchgate.net By downregulating these enzymes, this compound compromises the cell's antioxidant defenses, leading to an accumulation of ROS and enhanced oxidative stress, which can trigger programmed cell death. mdpi.comnih.gov

Table 1: Effect of this compound on Antioxidant Enzyme Expression in HCT-116 Cells

| Treatment | Target Gene | Observed Effect | Implication | Source |

|---|---|---|---|---|

| This compound | MnSOD (mRNA) | Decreased | Increased ROS Generation | mdpi.commdpi.com |

The accumulation of ROS triggered by this compound serves as a critical signal for initiating apoptosis, in part through the ROS/AMPK/mTOR pathway. d-nb.info The AMP-activated protein kinase (AMPK) acts as a cellular energy sensor that, when activated under metabolic stress, can modulate cell growth and apoptosis. oncotarget.comgenome.jp The mammalian target of rapamycin (B549165) (mTOR) is a central regulator of cell proliferation and survival. oncotarget.com

In some cancer models, the mechanism of action for this compound has been associated with an increase in intracellular ROS levels, which in turn activates the AMPK/mTOR pathway to induce apoptosis via autophagy. d-nb.info Activation of AMPK inhibits the mTOR signaling pathway, a key regulator of cell growth and proliferation. oncotarget.commdpi.com This inhibition can halt cell growth and promote apoptosis, linking the oxidative stress induced by this compound directly to the cellular machinery that controls cell death. oncotarget.comgenome.jp

A primary executioner of apoptosis is Caspase-3, a protease that, once activated, cleaves numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptotic cells. scitechnol.comreferencecitationanalysis.com Research has confirmed that this compound is a potent inducer of apoptosis through the activation of this critical enzyme. mdpi.combiomolther.org

In studies involving colorectal cancer cells, treatment with this compound resulted in a significant, dose-dependent increase in apoptosis. mdpi.com This effect was confirmed by immunoblot analysis, which showed elevated levels of cleaved caspase-3, the active form of the enzyme. mdpi.com The activation of caspase-3 is a downstream event following the generation of ROS, indicating that this compound initiates an oxidative stress response that culminates in the activation of the caspase cascade, leading to programmed cell death. mdpi.comscitechnol.com

The Phosphatidylinositol-3-kinase (PI3K)-Akt signaling pathway is a crucial intracellular cascade that promotes cell survival, growth, and proliferation and is often overactivated in various cancers. plos.orgbiorxiv.org Dysregulation of this pathway is a key factor in tumorigenesis and resistance to therapy. plos.org Evidence suggests that the anticancer effects of saponin (B1150181) mixtures containing this compound may involve the inactivation of this pro-survival pathway. mdpi.com

While direct studies on this compound are limited, research on total saponins (B1172615) extracted from related plants showed they could induce apoptosis and inactivate the PI3K/Akt/mTOR pathway in cancer cells. mdpi.com Inactivation of the PI3K/Akt pathway removes its inhibitory signals on apoptotic machinery, thereby promoting cell death. biomolther.org This suggests that part of this compound's pro-apoptotic activity may stem from its ability to suppress this critical cell survival pathway.

While research has not yet explicitly detailed the direct effects of this compound on UHRF1 and Bcl-xL, these proteins are critical regulators of apoptosis and are common targets in cancer therapy.

UHRF1 (Ubiquitin-like with PHD and RING Finger domains 1) is an oncogene that is overexpressed in many cancers. oncotarget.commdpi.com It plays a major role in silencing tumor suppressor genes, thereby allowing cancer cells to evade apoptosis. oncotarget.com Downregulation of UHRF1 is a key event that can induce apoptosis in cancer cells.

Bcl-xL (B-cell lymphoma-extra large) is a prominent anti-apoptotic protein belonging to the Bcl-2 family. It functions by preventing the release of mitochondrial cytochrome c, a key step in the intrinsic apoptotic pathway. High levels of Bcl-xL contribute to tumor initiation and resistance to chemotherapy. The downregulation or inhibition of Bcl-xL is a therapeutic strategy to sensitize cancer cells to apoptosis. Given this compound's pro-apoptotic mechanisms, investigating its potential interaction with UHRF1 and Bcl-xL is a logical next step in fully understanding its molecular activity.

In addition to its pro-apoptotic effects, this compound demonstrates significant anti-inflammatory properties through its interaction with the Cyclooxygenase-2 (COX-2)/Prostaglandin (B15479496) E2 (PGE2) pathway. This pathway is a critical mediator of inflammation and is implicated in the pathology of conditions like endometriosis.

Studies have shown that this compound can significantly suppress the COX-2/PGE2 pathway. In models of endometriosis, this suppression hindered the invasion and metastasis of endometrial cells by blocking the epithelial-mesenchymal transition (EMT), a process influenced by this inflammatory pathway. This compound was shown to reverse the activation of the COX-2/PGE2 pathway induced by inflammatory activators. This mechanism highlights a distinct anti-inflammatory and anti-proliferative action of this compound, which is separate from but complementary to its induction of apoptosis.

Table 2: Effect of this compound on the COX-2/PGE2 Pathway in Endometriosis Models

| Model System | Pathway Component | Observed Effect | Downstream Consequence | Source |

|---|---|---|---|---|

| In vivo (Rat Model) | COX-2/PGE2 | Suppressed | Ameliorated ectopic endometrium structure |

Downregulation of UHRF1 and Bcl-xL in Apoptosis

Metabolomic Investigations to Elucidate Mechanisms

Metabolomics, the comprehensive analysis of small molecule metabolites in a biological system, has been a powerful tool for understanding the intricate mechanisms of action of natural compounds like this compound. rsc.org By profiling the metabolic changes within cells upon treatment, researchers can identify key pathways that are perturbed, offering insights into the compound's biological effects. rsc.org In the context of this compound, metabolomic studies, particularly those employing techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), have been instrumental in detailing its impact on cancer cells. karger.comnih.gov

One pivotal study on HCT-116 colorectal cancer cells identified 236 metabolites, mapping them to central metabolic pathways including those for amino acids, carbohydrates, lipids, and nucleotides. karger.com Of these, 31 metabolites were found to be significantly regulated following exposure to this compound, indicating a broad and specific modulation of cellular metabolism. karger.comnih.gov These alterations are believed to be highly associated with the compound's ability to induce apoptosis, partly through the generation of reactive oxygen species (ROS). karger.comnih.gov

Exposure of HCT-116 colorectal cancer cells to this compound resulted in significant changes in the levels of numerous metabolites. karger.com Key examples of these regulated metabolites include carbohydrates such as glucose and fructose, the Krebs cycle intermediate citrate, amino acids like arginine and phenylalanine, and the methyl-group transfer by-product S-Adenosylhomocysteine (SAH). karger.comnih.gov The modulation of these specific molecules points towards a targeted disruption of several core metabolic processes essential for cancer cell survival and proliferation. karger.com

Below is a table summarizing some of the key metabolites that were found to be significantly altered in HCT-116 cells after treatment with this compound.

| Metabolite Category | Metabolite Name | Regulation Direction |

| Carbohydrates | Glucose | Increased |

| Fructose | Increased | |

| 3-Phosphoglycerate (B1209933) | Increased | |

| 2-Phosphoglycerate | Increased | |

| Krebs Cycle | Citrate | Increased |

| Amino Acids/Peptides | Arginine | Increased |

| Phenylalanine | Increased | |

| 2-Aminobutyrate | Increased | |

| γ-Glutamylglutamate | Increased | |

| S-Adenosylhomocysteine (SAH) | Decreased | |

| Lipids | Sphinganine (B43673) | Increased |

| 1-Palmitoylglycerol | Decreased |

This table is based on data reported in a 2018 study by Fan et al. on HCT-116 cells. karger.com

This compound significantly alters carbohydrate metabolism in cancer cells. karger.com Investigations have shown a notable increase in several glycolytic intermediates within HCT-116 cells treated with the compound. karger.com Specifically, levels of glucose, fructose, citrate, 3-phosphoglycerate, and 2-phosphoglycerate were all elevated. karger.com The accumulation of these metabolites suggests a disruption in the normal flow of glycolysis, a pathway often upregulated in cancer cells to meet their high energy demands. karger.comnih.gov The observed increase in intermediates like 3-phosphoglycerate and 2-phosphoglycerate is particularly noteworthy, as the enzyme connecting them, phosphoglycerate mutase (PGAM), is frequently overexpressed in many cancers and is crucial for cancer metabolism. karger.com

The metabolism of amino acids and peptides is also a key target of this compound. karger.com In HCT-116 cells, treatment led to significant changes in the levels of four amino acids and three peptides. karger.com Notably, there was an observed increase in arginine, phenylalanine, and 2-aminobutyrate. karger.com Elevated phenylalanine can be an indicator of a higher rate of protein degradation. karger.com Furthermore, 2-aminobutyrate has been identified as a potential specific bioindicator in colorectal cancer patients. karger.com Conversely, a significant decrease in the level of S-adenosylhomocysteine (SAH) was observed, suggesting an impact on methylation cycles, which are critical for various cellular processes, including epigenetic regulation. karger.com

Enhanced lipid metabolism is a recognized feature of many cancer cells, providing building blocks for membranes and signaling molecules. karger.commdpi.com this compound induces remarkable changes in lipid-related metabolic pathways. karger.com In one study, the levels of seven distinct lipids were significantly increased in HCT-116 cells following treatment, while the level of 1-palmitoylglycerol was decreased. karger.com Among the upregulated lipids, sphinganine is of particular interest, as it is known to be a potential potentiator of apoptosis in HCT-116 cells. karger.com These findings suggest that this compound's anti-cancer activity may be partially mediated through the disruption of lipid homeostasis. karger.com

This compound also exerts an influence on the metabolism of nucleotides and essential cofactors and vitamins. karger.com Cancer cells require a robust supply of nucleotides to sustain rapid cell division. oncotarget.commdpi.com Metabolomic analysis revealed that this compound treatment led to a decrease in the concentrations of six different nucleotides in HCT-116 cells. karger.com This disruption of nucleotide pools could directly hamper the ability of cancer cells to replicate their DNA and proliferate. In contrast, the levels of three co-factors or vitamins were found to be increased after treatment, suggesting a complex regulatory effect on the metabolic network that supports cellular functions. karger.com

Alterations in Lipid Metabolism

Cellular Targets Investigation

This compound has been shown to exert its effects on various types of cells, particularly in the context of cancer and endometriosis. Laboratory studies have identified its direct impact on specific cell lines, demonstrating its potential as a bioactive compound.

| Cell Line/Type | Cell Origin | Key Findings with this compound |

| HCT-116 Cells | Human Colorectal Carcinoma | Inhibits cell proliferation and viability; induces significant, dose-dependent apoptosis. karger.comnih.gov |

| HEC1-B Cells | Human Endometrial Adenocarcinoma | Inhibits invasion and metastasis. nih.govresearchgate.net |

| Endometriotic Stromal Cells | Primary Human Cells (Endometriosis) | Inhibits invasion and metastasis. nih.govresearchgate.net |

HCT-116 Cells: This human colorectal cancer cell line has been a primary model for investigating the anti-cancer mechanisms of this compound. karger.comnih.gov Studies show that the compound inhibits the proliferation and decreases the viability of HCT-116 cells in a dose-dependent manner. karger.com Furthermore, this compound is a potent inducer of apoptosis (programmed cell death) in these cells, a key mechanism for its anti-tumor effect. karger.comnih.gov

HEC1-B Cells: The HEC1-B cell line, derived from a human endometrial adenocarcinoma, serves as a model for studying endometrial cancer. nih.govcytion.com Research has demonstrated that this compound can inhibit the invasion and metastasis of HEC1-B cells. nih.govresearchgate.net This suggests that the compound may interfere with the cellular processes that allow cancer cells to spread to other parts of the body. nih.govcytion.com

Endometriotic Stromal Cells: In the context of endometriosis, a condition characterized by the growth of endometrial-like tissue outside the uterus, this compound has shown significant activity. nih.govmdpi.com Studies using primary endometriotic stromal cells, which are key cellular components of endometriotic lesions, have found that this compound effectively inhibits their invasion and metastasis. nih.govresearchgate.net This action is linked to the suppression of the COX-2/PGE2 pathway and the subsequent restraint of the epithelial-mesenchymal transition (EMT), a process crucial for cell migration and invasion. nih.gov

Structure Activity Relationship Sar Studies of Triterpenoid Saponins General and Implied for Macranthoidin B

General Principles of Triterpenoid (B12794562) Saponin (B1150181) Structure-Activity Relationships

The biological activity of triterpenoid saponins (B1172615) is intricately linked to their molecular structure, which is characterized by significant diversity. nih.govresearchgate.net These compounds consist of a hydrophobic triterpenoid aglycone (sapogenin) and one or more hydrophilic sugar chains attached to it. cambridge.orgnih.gov This amphiphilic nature is fundamental to their biological properties, including their interaction with cell membranes. nih.govthieme-connect.com

Key structural features that govern the activity of triterpenoid saponins include:

The Aglycone (Sapogenin) Skeleton: The type of the pentacyclic triterpenoid skeleton (e.g., oleanane, ursane, lupane) is a primary determinant of activity. nih.govresearchgate.net For instance, among certain saponins, oleanolic acid derivatives have been found to be significantly more active than hederagenin (B1673034) saponins. dovepress.com

Substitution on the Aglycone: The presence, position, and type of substituents on the aglycone, such as hydroxyl (-OH), carboxyl (-COOH), or methyl (-CH3) groups, profoundly influence biological effects. nih.govjst.go.jp For example, the presence of a carboxyl group at the C-28 position is often associated with enhanced cytotoxicity compared to a glycosyl group at the same position. frontiersin.org Conversely, a hydroxyl group at C-16 has been noted as crucial for the cytotoxic activity of some echinocystic acid derivatives. researchgate.net

The Sugar Chains (Glycosidic Moieties): The number, composition, linkage, and length of the sugar chains attached to the aglycone are critical for activity. nih.govjst.go.jp

Monodesmosidic vs. Bidesmosidic: Saponins with a single sugar chain (monodesmosidic), typically at position C-3, generally exhibit stronger hemolytic and cytotoxic activity than those with two sugar chains (bidesmosidic). cambridge.orgyok.gov.tr

Composition and Length: The type of monosaccharides (e.g., glucose, rhamnose, arabinose) and the length of the oligosaccharide chain also modulate activity. cambridge.orgjst.go.jp For some saponins from Ardisia gigantifolia, having four saccharide units with L-rhamnose was found to be crucial for cytotoxicity. jst.go.jp

The interplay between the hydrophobic aglycone and the hydrophilic sugar moieties dictates the saponin's ability to interact with and perturb biological membranes, which is a common mechanism for their cytotoxic effects. researchgate.netthieme-connect.comresearchgate.net

Modifications and Their Impact on Biological Activities (e.g., Cytotoxicity)

Chemical modifications of the basic triterpenoid saponin structure can lead to significant changes in biological activity, particularly cytotoxicity. These modifications serve to either enhance potency against cancer cells or increase selectivity. dovepress.com

Esterification of the Aglycone: Esterification at various positions on the sapogenin is an important structural feature influencing cytotoxicity. researchgate.net This is often seen with acids like angelic, tiglinic, or acetic acid. For example, the presence of an angelic acid residue at position C-22 of certain sapogenins was found to significantly increase cytotoxic activity against several human cancer cell lines. researchgate.net

Hydroxylation of the Aglycone: The addition or removal of hydroxyl groups can alter activity. In a study on oleanolic acid derivatives, the presence of a hydroxyl group at C-16 was vital for activity, and its glycosidation was detrimental. researchgate.net In another case, 23,27-dihydroxyoleanolic acid derivatives were less potent than the corresponding monohydroxy derivatives. researchgate.net

Modifications at C-28: The functional group at the C-28 position is a critical determinant of cytotoxicity.

Amide substitution at C-28 on β-hederin resulted in derivatives with high cytotoxicity for specific tumor cell lines and increased antitumor selectivity. dovepress.com

The presence of a free carboxyl group at C-28 is often linked to higher activity. A study on hederagenin glycosides showed that cytotoxicity was dependent on both the sugar portion and the structure of the genin, specifically whether it had a carboxylic acid or a methyl ester. researchgate.net

Glycosylation Patterns: Altering the sugar chains is a key strategy for modifying activity.

The removal of a terminal glucose from a sugar chain has been shown to increase the cytotoxic activity of certain saponins.

Stepwise glycosylation strategies have been employed to create novel saponin derivatives with effective inhibitory activity against tumor cells. dovepress.com

For some saponins, having six saccharide units was identified as a key moiety for anti-proliferative activities against triple-negative breast cancer cells. jst.go.jp

Acid Hydrolysis: Treatment of saponin extracts with acid can produce diverse new structures with interesting bioactivities, such as inhibitory activity against HIV-1 protease. researchgate.net

These targeted modifications highlight the potential to develop semi-synthetic saponin derivatives with improved therapeutic profiles.

Comparison with Related Saponins (e.g., Macranthoidin A, Dipsacoside B, Macranthoside B)

Macranthoidin B is an oleanane-type triterpenoid saponin found in plants of the Lonicera genus, often alongside structurally similar saponins like Macranthoidin A, Dipsacoside B, and Macranthoside B. vellmanherbs.comfrontiersin.orgnih.gov Comparing their structures and activities provides valuable SAR insights. All four compounds share a hederagenin or oleanolic acid-type aglycone but differ in their glycosylation patterns at the C-3 and C-28 positions. frontiersin.orgnih.govresearchgate.net this compound and Dipsacoside B are considered important chemical markers for the quality control of the traditional medicinal herb Lonicerae Flos (Shanyinhua). vellmanherbs.commdpi.com

This compound has demonstrated significant biological effects, including the ability to induce apoptosis and enhance the production of reactive oxygen species (ROS) in colorectal cancer cells (HCT116). caymanchem.comkarger.comnih.gov Its activity is dose-dependent, inhibiting cell viability at concentrations ranging from 20 to 400 µM. caymanchem.comkarger.com

Macranthoidin A is structurally very similar to this compound, differing in the sugar chain at the C-3 position. nih.gov While detailed comparative cytotoxicity studies are limited in the provided results, Macranthoidin A is known to have protective effects against chemically induced liver injury and anti-inflammatory properties. medchemexpress.com

Dipsacoside B shares the same aglycone and C-28 sugar ester chain as Macranthoidin A but has a different trisaccharide chain at C-3. nih.gov It has been shown to possess strong antimicrobial activity. chemfaces.com In vascular smooth muscle cells, Dipsacoside B inhibited proliferation and migration without showing cytotoxicity at concentrations up to 100 µM. imrpress.com

Macranthoside B , another related hederagenin saponin, lacks the extensive sugar chain at C-28 that is characteristic of the macranthoidins. nih.gov This structural difference likely accounts for variations in activity. Macranthoside B has shown potent anti-tumor effects, inhibiting the proliferation of various cancer cell lines with IC₅₀ values between 10-20 µM. nih.gov It induces apoptosis through the mitochondria-mediated pathway. nih.gov

The table below summarizes the reported biological activities of this compound and its related saponins.

| Compound | Reported Biological Activity | Cell Line / Model | Findings / Potency | Citation(s) |

| This compound | Cytotoxicity, Apoptosis Induction, ROS Generation | HCT116 (Colorectal Cancer) | Induces apoptosis and inhibits viability in a dose-dependent manner (20-400 µM). | caymanchem.com, karger.com, nih.gov |

| Anti-inflammatory | Endometriosis model | Restrains epithelial-mesenchymal transition through the COX-2/PGE2 pathway. | nih.gov | |

| Macranthoidin A | Hepatoprotective, Anti-inflammatory | Animal models (Acetaminophen, Cd, CCl4-induced injury) | Orally active with protective effects on liver and depressant effects on swelling. | medchemexpress.com |

| Dipsacoside B | Anti-proliferative, Anti-migratory | Vascular Smooth Muscle Cells (VSMCs) | Inhibited Ang-II induced proliferation and migration; no cytotoxicity up to 100 µM. | imrpress.com |

| Antimicrobial | Various microbes | Strong activity with MIC values of 1.80 - 2.50 µg/mL. | chemfaces.com | |

| Macranthoside B | Anti-tumor, Apoptosis Induction | Various cancer cell lines (e.g., A549, HCT-116, BGC-823) | Inhibits proliferation with IC₅₀ values in the range of 10-20 µM. | nih.gov |

| Anti-tumor | Xenograft tumor model (nude mice) | Decreased tumor volume and weight at a dose of 5 mg/kg. | nih.gov |

This comparative analysis underscores how subtle variations in the number and linkage of sugar moieties attached to a common aglycone core can lead to distinct biological activity profiles, a central tenet of saponin SAR.

Pharmacokinetics and Biotransformation of Macranthoidin B

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models (e.g., Rats)

Pharmacokinetic studies, particularly in rat models, have been crucial in characterizing the behavior of Macranthoidin B following oral administration. Research involving the oral delivery of a saponin (B1150181) extract from Flos Lonicerae to rats has provided foundational insights into the ADME profile of this compound. capes.gov.br

A key observation from these studies is the appearance of a double-peak phenomenon in the plasma concentration-time curve of this compound. capes.gov.br This pattern suggests complex absorption and/or elimination processes, which could be attributed to factors such as enterohepatic recirculation or variable absorption rates at different sites within the gastrointestinal tract.

Following oral administration of the extract, this compound is absorbed and becomes quantifiable in the plasma. capes.gov.brmedchemexpress.com The table below summarizes the key pharmacokinetic parameters determined in a study on rats.

| Absorption Profile | Pattern of drug absorption | Characterized by a double-peak concentration curve. capes.gov.br |

This table is based on findings from pharmacokinetic studies in rats. The double-peak profile is a notable characteristic of this compound's absorption and distribution.

Identification of Metabolites

Current research primarily identifies this compound itself as a major bioactive saponin, or metabolite, derived from medicinal plants like Lonicera macranthoides Hand.–Mazz. frontiersin.orgresearchgate.net Studies often focus on quantifying this compound as a principal active component in extracts rather than identifying its subsequent downstream metabolites. nih.govnih.govresearchgate.net

While direct metabolites of this compound are not extensively documented, research in other areas has shown its capacity to influence metabolic pathways. For instance, a metabolomics study on human colorectal cancer cells (HCT-116) exposed to this compound identified 31 significantly altered endogenous metabolites. karger.comnih.gov These changes, affecting pathways for carbohydrates, amino acids, lipids, and nucleotides, are a result of the compound's biological activity (e.g., inducing oxidative stress) rather than its biotransformation into new chemical structures. karger.com Therefore, these altered molecules are considered markers of this compound's effect, not its direct metabolites.

Pharmacokinetic Interactions with Other Compounds (e.g., Florfenicol)

This compound has been shown to engage in significant pharmacokinetic interactions with other compounds, a critical consideration in co-administration scenarios. A notable example is its interaction with the antibiotic florfenicol (B1672845), which is frequently used in veterinary medicine, sometimes in combination with herbal preparations containing Flos Lonicerae. nih.govnih.gov

Studies in male Sprague-Dawley rats demonstrated that pre-treatment with this compound significantly alters the pharmacokinetics of orally administered florfenicol. nih.govnih.govresearchgate.net The primary effect is an acceleration of florfenicol's elimination from the body. nih.govnih.gov This interaction is mechanistic, involving the induction of key drug-metabolizing enzymes. This compound upregulates the expression and activity of hepatic cytochrome P450 enzymes, specifically CYP1A2 and CYP2C11 (the rat homolog of human CYP2C9). nih.govnih.govresearchgate.net

This induction is mediated by the activation of the constitutive androstane (B1237026) receptor (CAR) and the pregnane (B1235032) X receptor (PXR). nih.govnih.gov this compound promotes the nuclear translocation of these receptors, which then form active heterodimers with the retinoid X receptor alpha (RXRα), leading to increased transcription of the target CYP enzyme genes. nih.govnih.gov The enhanced enzymatic activity results in faster metabolism and clearance of florfenicol.

Table 2: Effect of this compound on Florfenicol Pharmacokinetic Parameters in Rats

| Pharmacokinetic Parameter | Change Observed with this compound Pre-treatment | Implication |

|---|---|---|

| AUC~(0-∞)~(Area Under the Curve) | Significantly reduced. nih.govnih.gov | Decreased total drug exposure. |

| MRT~(0-∞)~(Mean Residence Time) | Significantly reduced. nih.govnih.gov | Faster elimination of the drug from the body. |

This table summarizes the reported interactions between this compound and florfenicol in rat models. The data indicates that this compound can accelerate the metabolism of co-administered drugs that are substrates for CYP1A2 and CYP2C11.

Analytical Methods for Pharmacokinetic Profiling (LC-MS, SPE)

Accurate and sensitive analytical methods are essential for the pharmacokinetic profiling of this compound. The standard technique for quantifying this compound in biological matrices like rat plasma is liquid chromatography coupled with mass spectrometry (LC-MS), often tandem mass spectrometry (LC-MS/MS). capes.gov.brturkjps.org

For sample preparation, solid-phase extraction (SPE) is commonly used to isolate this compound and other saponins (B1172615) from the complex plasma matrix, ensuring a cleaner sample for analysis and improving the reliability of the results. capes.gov.br An LC-MS method developed for the simultaneous quantification of this compound, macranthoidin A, dipsacoside B, and macranthoside B in rat plasma utilized a Shim-pack CLC-ODS column for separation and detection via mass spectrometry in negative selective ion monitoring (SIM) mode. capes.gov.br

The validation of this method demonstrated its suitability for pharmacokinetic research, showing high sensitivity, precision, and accuracy. capes.gov.br

Table 3: Validation Parameters of an LC-MS Method for this compound Quantification

| Validation Parameter | Reported Value/Range |

|---|---|

| Linear Range | Two orders of magnitude (r² > 0.999). capes.gov.br |

| Lower Limit of Quantification (LLOQ) | 7.72 ng/mL. capes.gov.br |

| Precision (RSD) | Intra- and inter-day CV within 10%. capes.gov.br |

| Accuracy (% Bias) | Ranged from -10% to 10%. capes.gov.br |

This table highlights the performance characteristics of a validated LC-MS method for the analysis of this compound in rat plasma, demonstrating its robustness for pharmacokinetic studies. capes.gov.br

Future Directions and Research Gaps

Further Elucidation of Molecular Mechanisms in Different Disease Models

While preliminary studies have shed light on the mechanisms of Macranthoidin B, a deeper understanding across various disease models is crucial. Current research indicates that this compound can modulate key metabolic pathways, leading to increased generation of reactive oxygen species (ROS) and subsequent apoptosis in colorectal cancer cells. karger.comnih.gov For instance, in HCT-116 colorectal cancer cells, this compound was found to significantly regulate 31 metabolites, including glucose, fructose, citrate, arginine, and phenylalanine. nih.gov This suggests a broad impact on central metabolism pathways. karger.com

In the context of endometriosis, this compound has been shown to inhibit the epithelial-mesenchymal transition (EMT) by suppressing the COX-2/PGE2 pathway. nih.govresearchgate.net It also demonstrated antagonistic effects against LPS, an activator of this pathway. nih.govresearchgate.net Furthermore, in hepatocellular carcinoma cells (Hepa1-6), this compound promotes oxidative stress-induced inhibition of cell proliferation, a process involving selenoproteins. researchgate.net

Future research should aim to:

Investigate the upstream and downstream signaling targets of this compound in these pathways.

Utilize various animal and cell models to confirm these mechanisms in a broader range of diseases. nih.govnih.gov

Explore the interplay between different signaling pathways affected by this compound to understand its holistic effect on cellular function. mdpi.com

Comprehensive Structure-Activity Relationship Studies of this compound Derivatives

To enhance the therapeutic efficacy and drug-like properties of this compound, comprehensive structure-activity relationship (SAR) studies are necessary. mdpi.comnih.govrsc.org This involves synthesizing a variety of derivatives and evaluating their biological activities.

Key areas for investigation include:

Modification of the aglycone core: Alterations to the hederagenin (B1673034) backbone could influence potency and selectivity.

Variation of the sugar moieties: The type, number, and linkage of the sugar chains can significantly impact the compound's pharmacological profile.

Introduction of new functional groups: Adding or modifying functional groups could improve pharmacokinetic properties.

A 2022 study on salicylamide (B354443) derivatives highlighted the potential of creating potent anticancer agents through such modifications, with one compound showing significant in vivo tumor suppression with low toxicity. nih.gov Similar systematic studies on this compound derivatives could lead to the discovery of more potent and specific analogues. researchgate.net

Investigation of Biosynthetic Pathways of this compound

Understanding the biosynthetic pathway of this compound, a hederagenin-based saponin (B1150181), is essential for its sustainable production and potential metabolic engineering. tdl.org The biosynthesis of such saponins (B1172615) involves three main stages: the initial stage, the triterpenoid (B12794562) skeletal construction, and the glycosylation stage. tdl.org Key enzymes in this process include squalene (B77637) cyclooxygenase, β-amyrin synthase, oleanolic acid synthase, cytochrome P450s, and UDP-glycosyltransferases (UGTs). tdl.org

While the general pathway for hederagenin-based saponins has been partially documented, the specific genes and enzymes responsible for the synthesis of this compound in plants like Lonicera macranthoides remain largely unexplored. tdl.org Recent transcriptomic and metabolomic analyses of L. macranthoides have started to identify differentially expressed genes and accumulated metabolites, including terpenoids, providing a foundation for further research. researchgate.net Future studies should focus on:

Identifying and characterizing the specific genes and enzymes involved in each step of this compound biosynthesis.

Elucidating the regulatory networks that control the expression of these biosynthetic genes. frontiersin.org

Exploring the potential for heterologous expression systems to produce this compound in a controlled and scalable manner. researchgate.net

Translational Research and Potential Therapeutic Development

Translational research acts as a critical bridge between basic scientific discoveries and their practical application in a clinical setting. leicabiosystems.com For this compound, this involves a multi-step process to transform the promising preclinical findings into a potential therapeutic agent. alcimed.comdndi.org

The stages of translational research for this compound would include:

Preclinical Development: This phase involves extensive in vivo studies in animal models to further validate its efficacy and to begin assessing its safety profile.

Formulation Development: Creating a stable and effective formulation for administration is a key step.

Investigational New Drug (IND) Application: Once sufficient preclinical data is gathered, an IND application can be filed with regulatory agencies to initiate clinical trials.

Clinical Trials (Phase I, II, and III): These phases involve testing in humans to evaluate safety, dosage, efficacy, and to compare it against existing treatments. dndi.org

The development of new therapies is a lengthy and complex process, and continued investment and collaboration between academic researchers and pharmaceutical companies will be crucial for the successful translation of this compound into a clinical drug. alcimed.comnih.gov

Advanced Analytical Method Development for High-Throughput Screening and Quality Control

To facilitate the research and development of this compound and its derivatives, advanced analytical methods are required for high-throughput screening (HTS) and quality control (QC). ijpsjournal.comnih.gov These methods are essential for ensuring the consistency and reliability of experimental results and for the eventual manufacturing of a pharmaceutical product. labmanager.comresearchgate.net

Future efforts in this area should include:

Development of HTS assays: Creating robust and efficient assays to screen large libraries of this compound derivatives for desired biological activities. nih.gov

Advanced Chromatographic and Spectroscopic Methods: Techniques such as UPLC-MS/MS are already being used for the analysis of this compound. researchgate.net Further development of these and other methods like HPLC-ESI-QTOF/MS can improve the speed, sensitivity, and accuracy of quantification and identification. science.gov

Analytical Quality by Design (AQbD): Applying QbD principles to the development of analytical methods for this compound will ensure they are robust and fit for their intended purpose throughout the product lifecycle. americanpharmaceuticalreview.com This systematic approach helps in understanding and controlling variables that can affect method performance. researchgate.net

The establishment of validated and transferable analytical methods is a fundamental requirement for regulatory approval and for ensuring the quality and safety of any potential therapeutic product derived from this compound. labmanager.com

Q & A

Q. What analytical methods are recommended for quantifying Macranthoidin B in plant extracts or biological matrices?

To ensure accurate quantification, researchers should employ HPLC-DAD (High-Performance Liquid Chromatography with Diode Array Detection) using a reverse-phase C18 column (e.g., Thermo HyPURITY C18) with UV detection at 205 nm. The mobile phase typically involves a gradient of acetonitrile and 0.1% phosphoric acid in water to optimize separation . For structural confirmation, NMR spectroscopy (1H and 13C) and high-resolution mass spectrometry (HR-MS) are critical, as they provide molecular weight and fragmentation patterns to verify the compound’s identity . When analyzing complex matrices like plasma, LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is preferred for its sensitivity and specificity in detecting low-concentration analytes .

Q. How can this compound be structurally distinguished from its analogs, such as Macranthoidin A?

Key differences lie in their sugar moieties and esterification patterns . This compound (C65H106O32, MW 1399.51) has a distinct saccharide chain compared to Macranthoidin A (C59H96O27, MW 1237.39). 2D-NMR techniques (e.g., HSQC, HMBC) can map these structural variations by identifying glycosylation sites and ester linkages . Additionally, chromatographic retention times under standardized HPLC conditions differ due to polarity variations caused by structural modifications .

Q. What are the best practices for ensuring reproducibility in this compound isolation protocols?

Follow these steps:

- Use fresh or properly stored plant material (e.g., Lonicera japonica) to minimize degradation.

- Optimize solvent systems (e.g., methanol-water gradients) for extraction and purification via column chromatography (silica gel or Sephadex LH-20).

- Validate purity using dual detection methods (HPLC-DAD and NMR) to confirm ≥98% purity, as slight impurities can skew bioactivity results .

- Document all steps in the supplementary materials of publications, including solvent ratios, temperature, and centrifugation parameters, to enable replication .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data for this compound across studies?

Discrepancies often arise from variability in compound purity , differences in experimental models , or dosage regimens . To mitigate this:

- Standardize compound preparation (e.g., use batches with ≥98% purity verified by HPLC and NMR) .

- Include positive controls (e.g., known hepatoprotective agents) in bioactivity assays to benchmark results.

- Conduct dose-response studies to establish EC50/IC50 values under consistent conditions (e.g., cell lines, exposure times) .

- Perform meta-analyses of existing data to identify trends or outliers, accounting for variables like solvent carriers (DMSO vs. saline) .

Q. What experimental designs are optimal for studying this compound’s pharmacokinetics in vivo?

A robust pharmacokinetic study should:

- Use radiolabeled this compound (e.g., 14C-labeled) or LC-MS/MS to track absorption, distribution, metabolism, and excretion (ADME) in animal models (e.g., rats) .

- Collect plasma samples at multiple time points (e.g., 0.5, 2, 6, 12, 24 hours post-administration) to construct concentration-time curves.

- Analyze metabolites via HR-MS/MS to identify biotransformation products (e.g., deglycosylation or ester hydrolysis) .

- Compare oral vs. intravenous administration to calculate bioavailability and assess first-pass metabolism effects .

Q. How can researchers elucidate the molecular targets of this compound in anti-inflammatory pathways?

Employ multi-omics approaches :

- Transcriptomics : Use RNA-seq to identify differentially expressed genes in this compound-treated vs. untreated cells (e.g., RAW264.7 macrophages).